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Compound of Interest

Compound Name: NPB22

Cat. No.: B593062

A comprehensive overview of the discovery, synthesis, and pharmacological profile of the
potent synthetic cannabinoid, NPB-22 (quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate),
providing researchers and drug development professionals with a detailed understanding of its
chemical and biological characteristics.

Introduction

NPB-22, a notable synthetic cannabinoid, emerged in the early 2010s as a potent agonist of
the cannabinoid type 1 (CB1) receptor. Its structural design, featuring an indazole core,
distinguishes it from earlier generations of synthetic cannabinoids and contributes to its
significant binding affinity and efficacy. This technical guide delineates the history of NPB-22's
discovery, provides a detailed methodology for its chemical synthesis, and presents its
pharmacological data and the signaling pathways it modulates.

Discovery and History

First identified in forensic samples in the mid-2010s, NPB-22 represents a third generation of
synthetic cannabinoids. Unlike its predecessors which often featured an indole core, NPB-22 is
characterized by a 1-pentyl-1H-indazole-3-carboxylate structure linked to a quinolin-8-yl ester.
This structural modification is believed to enhance its interaction with the CB1 receptor, leading
to potent psychoactive effects. The emergence of NPB-22 and its analogs highlighted the
ongoing chemical diversification of synthetic cannabinoids designed to circumvent legislative
controls.
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Chemical Synthesis of NPB-22

The synthesis of NPB-22 is a multi-step process commencing with the commercially available
methyl 1H-indazole-3-carboxylate. The overall synthetic scheme involves four primary
transformations: N-alkylation, hydrolysis of the methyl ester, conversion of the resulting
carboxylic acid to an acyl chloride, and finally, esterification with 8-hydroxyquinoline.

Experimental Protocols
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

This initial step introduces the pentyl chain at the N1 position of the indazole ring. Achieving
high regioselectivity for the N1 isomer is crucial for the synthesis of the desired product.
Optimized conditions for this reaction favor the use of a strong base in an aprotic polar solvent.

o Reagents: Methyl 1H-indazole-3-carboxylate, 1-bromopentane, Sodium Hydride (NaH),
Tetrahydrofuran (THF).

e Procedure: To a solution of methyl 1H-indazole-3-carboxylate in anhydrous THF, sodium
hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The
mixture is stirred for 30 minutes, after which 1-bromopentane (1.5 equivalents) is added
dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16
hours. Upon completion, the reaction is quenched with water and the product, methyl 1-
pentyl-1H-indazole-3-carboxylate, is extracted with an organic solvent.

 Purification: The crude product is purified by column chromatography on silica gel.

* Yield: This reaction typically proceeds with high N1-selectivity, with yields reported to be in
the range of 85-95%.[1][2]

Step 2: Hydrolysis of Methyl 1-pentyl-1H-indazole-3-carboxylate

The methyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary intermediate
for the subsequent esterification.

e Reagents: Methyl 1-pentyl-1H-indazole-3-carboxylate, Lithium Hydroxide (LiOH) or Sodium
Hydroxide (NaOH), Methanol/Water mixture.
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e Procedure: The methyl ester is dissolved in a mixture of methanol and water. An excess of
lithium hydroxide or sodium hydroxide is added, and the mixture is heated to reflux for 2-4
hours. After cooling, the methanol is removed under reduced pressure, and the agueous
solution is acidified with a mineral acid (e.g., HCI) to precipitate the carboxylic acid.

 Purification: The precipitated 1-pentyl-1H-indazole-3-carboxylic acid is collected by filtration,
washed with water, and dried.

* Yield: This hydrolysis step is generally high-yielding, often exceeding 90%.
Step 3: Formation of 1-pentyl-1H-indazole-3-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final
esterification.

» Reagents: 1-pentyl-1H-indazole-3-carboxylic acid, Thionyl Chloride (SOCIz) or Oxalyl
Chloride, Dichloromethane (DCM) or Toluene, catalytic Dimethylformamide (DMF).

e Procedure: The carboxylic acid is suspended in an anhydrous solvent like DCM or toluene. A
few drops of DMF are added as a catalyst, followed by the dropwise addition of thionyl
chloride or oxalyl chloride (1.5-2.0 equivalents) at 0 °C. The reaction mixture is then stirred at
room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess
reagent are removed under reduced pressure to yield the crude acyl chloride.

» Note: The acyl chloride is typically used in the next step without further purification due to its
reactivity.

Step 4: Esterification with 8-Hydroxyquinoline
The final step involves the reaction of the acyl chloride with 8-hydroxyquinoline to form NPB-22.

o Reagents: 1-pentyl-1H-indazole-3-carbonyl chloride, 8-Hydroxyquinoline, Triethylamine
(TEA) or Pyridine, Dichloromethane (DCM).

e Procedure: To a solution of 8-hydroxyquinoline in anhydrous DCM, a base such as
triethylamine or pyridine is added. The solution is cooled to 0 °C, and a solution of the crude

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1-pentyl-1H-indazole-3-carbonyl chloride in DCM is added dropwise. The reaction mixture is
stirred at room temperature for 4-6 hours.

 Purification: The reaction mixture is washed with water and brine, and the organic layer is
dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude NPB-22 is
purified by column chromatography on silica gel.

 Yield: The yield for this final esterification step is typically in the range of 60-80%.

Data Presentation

Table 1: Physicochemical Properties of NPB-22

Property Value

Formal Name quinolin-8-yl 1-pentyl-1H-indazole-3-carboxylate
CAS Number 1445579-61-2

Molecular Formula C22H21N302

Formula Weight 359.4 g/mol

Table 2: Pharmacological Data for NPB-22 and a
: v Similar C I

Binding Affinity (Ki, Functional Potency
nM) (EC50, nM)

Compound Receptor

Data not consistently Data not consistently
NPB-22 CB1
reported reported

CB2 Data not consistently Data not consistently
reported reported

BB-22 CB1 0.11-0.217 2.9

Note: Data for the structurally similar compound BB-22 (quinolin-8-yl 1-(cyclohexylmethyl)-1H-
indole-3-carboxylate) is provided as a reference for the expected potency of NPB-22.[3]
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Mandatory Visualization
Diagram 1: Synthetic Pathway of NPB-22
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Caption: Synthetic route for the preparation of NPB-22.

Diagram 2: NPB-22 Experimental Workflow
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Caption: Experimental workflow for the synthesis of NPB-22.
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Diagram 3: Cannabinoid Receptor Signhaling Pathway
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Caption: Simplified signaling cascade upon CB1 receptor activation by NPB-22.
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Conclusion

The synthesis of NPB-22, while involving multiple steps, is achievable through established
organic chemistry reactions. The key to a successful synthesis lies in the regioselective N-
alkylation of the indazole core and efficient purification of the intermediates and the final
product. As a potent CB1 agonist, NPB-22's pharmacological effects are mediated through the
canonical G-protein coupled cannabinoid receptor signaling pathway, leading to the modulation
of various downstream cellular processes. This technical guide provides a foundational
resource for researchers engaged in the study of synthetic cannabinoids and the development
of novel therapeutic agents targeting the endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

